

6-Bromo-1-fluoronaphthalen-2-OL molecular structure and formula

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Compound of Interest

Compound Name: 6-Bromo-1-fluoronaphthalen-2-OL

Cat. No.: B1339797

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An In-depth Technical Guide to 6-Bromo-1-fluoronaphthalen-2-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, chemical formula, and available physicochemical properties of **6-Bromo-1-fluoronaphthalen-2-ol**. Due to the limited availability of published data on this specific isomer, this document also explores related compounds to infer potential synthesis pathways and areas of application. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis, highlighting both the known characteristics and the existing knowledge gaps for this compound.

Introduction

6-Bromo-1-fluoronaphthalen-2-ol is a halogenated derivative of naphthalen-2-ol. The presence of bromine and fluorine substituents on the naphthalene core suggests its potential utility as a versatile building block in medicinal chemistry and materials science. Halogenated aromatic compounds are of significant interest in drug design due to their ability to modulate pharmacokinetic and pharmacodynamic properties. While specific research on **6-Bromo-1-fluoronaphthalen-2-ol** is scarce, its structural similarity to other studied naphthalene

derivatives allows for informed hypotheses regarding its chemical reactivity and potential biological significance.

Molecular Structure and Formula

The fundamental identification of **6-Bromo-1-fluoronaphthalen-2-ol** is established by its molecular structure and chemical formula.

- Molecular Formula: $C_{10}H_6BrFO$
- Systematic Name: **6-Bromo-1-fluoronaphthalen-2-ol**
- CAS Number: 442150-49-4
- Molecular Weight: 241.06 g/mol

The structure consists of a naphthalene ring system substituted with a bromine atom at the 6-position, a fluorine atom at the 1-position, and a hydroxyl group at the 2-position.

Molecular Structure of **6-Bromo-1-fluoronaphthalen-2-ol**

Physicochemical Properties

Quantitative data for **6-Bromo-1-fluoronaphthalen-2-ol** is limited. The table below summarizes the currently available information.

Property	Value	Source
Molecular Formula	C ₁₀ H ₆ BrFO	
Molecular Weight	241.06 g/mol	
CAS Number	442150-49-4	
Appearance	Solid (predicted)	
Boiling Point	339 °C at 760 mmHg	
Melting Point	Not available	
Solubility	Not available	
Density	Not available	

Synthesis

A definitive, published experimental protocol for the synthesis of **6-Bromo-1-fluoronaphthalen-2-ol** could not be identified in the current literature. However, the synthesis of the related compound, 2-bromo-6-fluoronaphthalene, is described in patent literature. This process may offer a potential precursor for the synthesis of the target molecule.

A patented method for preparing 2-bromo-6-fluoronaphthalene involves a multi-step process starting from Tobias acid. This synthesis pathway includes bromination, debromination, diazotization, and thermal cracking. The resulting 2-bromo-6-fluoronaphthalene could potentially be a starting material for the introduction of a hydroxyl group at the 2-position and a fluorine at the 1-position to yield **6-Bromo-1-fluoronaphthalen-2-ol**, though a specific protocol for this transformation is not documented.



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Inferred Synthetic Pathway Logic

Applications in Drug Development and Research

Direct applications of **6-Bromo-1-fluoronaphthalen-2-ol** in drug development or biological research are not yet documented. However, the structurally related precursor, 2-bromo-6-fluoronaphthalene, is cited as an intermediate in the synthesis of compounds with potential therapeutic applications.

Notably, 2-bromo-6-fluoronaphthalene is identified as an intermediate for a class of niacin receptor competition drugs. It is also a precursor for a pyrrole-based analgesic compound. This suggests that the 6-bromo-2-fluoronaphthalene scaffold is of interest in the development of new therapeutic agents. Consequently, **6-Bromo-1-fluoronaphthalen-2-ol**, as a derivative, may hold similar potential as a key intermediate or a pharmacologically active molecule itself.

Biological Activity and Signaling Pathways

There is currently no available information regarding the biological activity or the signaling pathways associated with **6-Bromo-1-fluoronaphthalen-2-ol**. Research in this area would be necessary to elucidate its potential pharmacological effects.

Experimental Data

Spectroscopic Data

No specific spectroscopic data (NMR, IR, Mass Spectrometry) for **6-Bromo-1-fluoronaphthalen-2-ol** has been found in publicly available databases or literature.

Safety Information

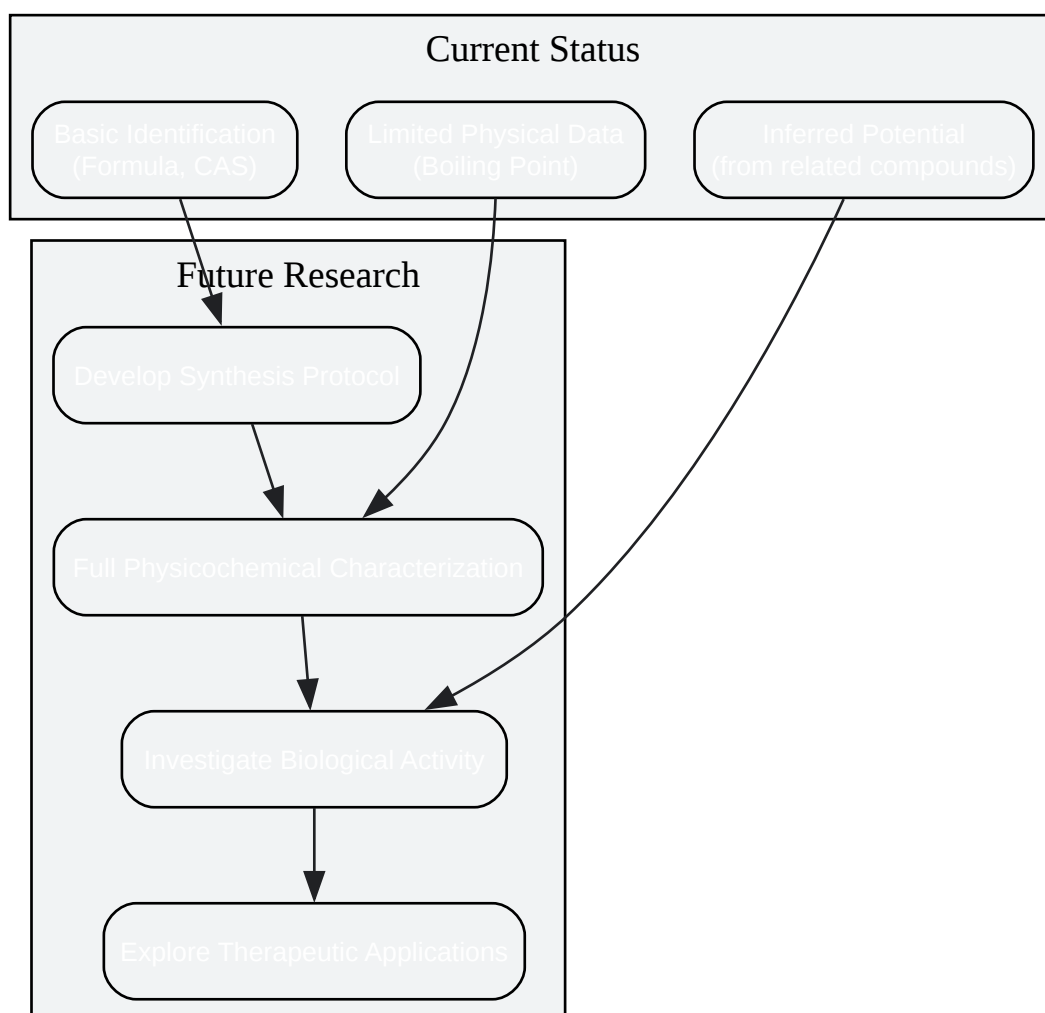
Based on available supplier safety data, **6-Bromo-1-fluoronaphthalen-2-ol** is associated with the following hazard statements:

- H302: Harmful if swallowed.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Standard precautionary measures, including the use of personal protective equipment, are recommended when handling this compound.

Conclusion and Future Directions

6-Bromo-1-fluoronaphthalen-2-ol is a chemical entity with a defined structure and formula. However, there is a significant lack of comprehensive experimental data, including its physicochemical properties, a detailed synthesis protocol, and any characterization of its biological activity. The known utility of a closely related precursor in the synthesis of potential drug candidates suggests that **6-Bromo-1-fluoronaphthalen-2-ol** could be a valuable compound for further investigation in the fields of medicinal chemistry and drug discovery. Future research should focus on developing a reliable synthetic route to this compound, followed by a thorough characterization of its physical, chemical, and biological properties. Such studies are essential to unlock its potential applications.



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Logical Workflow for Future Research

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